{5-[(Propylamino)methyl]furan-2-yl}methanol
Description
{5-[(Propylamino)methyl]furan-2-yl}methanol is a furan-based compound featuring a hydroxymethyl group at the 2-position and a propylamino-methyl substituent at the 5-position of the furan ring. Its molecular formula is C₈H₁₃NO₂ (MW: 155.19 g/mol), as reported in commercial catalogs . The compound’s structure combines hydrophilic (hydroxymethyl) and moderately lipophilic (propylamino) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[5-(propylaminomethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C9H15NO2/c1-2-5-10-6-8-3-4-9(7-11)12-8/h3-4,10-11H,2,5-7H2,1H3 |
InChI Key |
LYDFTICEYMZIBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=C(O1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Propylamino)methyl]furan-2-yl}methanol typically involves the reaction of furan derivatives with propylamine under controlled conditions. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of {5-[(Propylamino)methyl]furan-2-yl}methanol may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity . The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
{5-[(Propylamino)methyl]furan-2-yl}methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of furan-2-ylmethanol derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
{5-[(Propylamino)methyl]furan-2-yl}methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {5-[(Propylamino)methyl]furan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The propylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function . The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of furan-2-yl methanol derivatives with varying substituents at the 5-position. Below is a detailed comparison with key analogues:
Structural Analogues with Alkylamino Substituents
Key Observations :
- Chain Length : Longer alkyl chains (e.g., butyl vs. propyl) increase lipophilicity, affecting membrane permeability and solubility .
- Cyclic vs. Linear Amines : Cyclic amines (e.g., pyrrolidinyl) enhance rigidity and may improve binding to biological targets .
- Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce reactivity in substitution reactions .
Functional Analogues with Non-Amino Substituents
Key Observations :
- Reactivity: Aldehyde (HMF) and ester (acetyl) derivatives exhibit higher reactivity in condensation/polymerization reactions compared to amino-substituted analogues .
- Stability : Ether-protected derivatives (e.g., dimethoxymethyl) resist oxidation, enhancing shelf-life in industrial applications .
Physicochemical Properties
| Property | {5-[(Propylamino)methyl]furan-2-yl}methanol | {5-[(Dimethylamino)methyl]furan-2-yl}methanol | HMF |
|---|---|---|---|
| Solubility | Moderate in polar solvents (e.g., MeOH) | High in acidic aqueous media (protonated amine) | Low in water; soluble in DMSO |
| LogP | ~1.2 (estimated) | ~0.8 | ~0.5 |
| Thermal Stability | Stable up to 150°C | Degrades above 120°C (volatile amine) | Degrades above 80°C |
Notes:
- The hydroxymethyl group enhances hydrogen-bonding capacity, while the propylamino group contributes to moderate lipophilicity .
- Dimethylamino derivatives are more water-soluble due to protonation at physiological pH .
Bioactivity Insights
- Anticancer Potential: Furan derivatives with amino-methyl groups (e.g., compound 47 in ) show activity against tumor cell lines, likely due to DNA intercalation or enzyme inhibition .
- Anti-inflammatory Activity: Analogues like 5-hydroxymethylfurfural derivatives inhibit NO production in macrophages (IC₅₀: 6.37–29.04 µM) .
Biological Activity
{5-[(Propylamino)methyl]furan-2-yl}methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different pathogens and cancer cell lines.
The compound is synthesized through a reductive amination process involving furan derivatives and propylamine. A common method includes the reaction of a furan-2-carbaldehyde derivative with propylamine, typically facilitated by reducing agents such as sodium borohydride. On an industrial scale, continuous flow reactors may be employed to enhance efficiency and yield.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 23452134 |
| Purity | >95% |
Antimicrobial Properties
Recent studies have indicated that {5-[(Propylamino)methyl]furan-2-yl}methanol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis. Its propylamino group enhances lipophilicity, allowing better penetration through lipid membranes.
Case Study: Antibacterial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of {5-[(Propylamino)methyl]furan-2-yl}methanol against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Methicillin-resistant S. aureus (MRSA) | 30 |
These results indicate that the compound is particularly effective against MRSA, a significant concern in clinical settings due to its resistance to conventional antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, {5-[(Propylamino)methyl]furan-2-yl}methanol has shown promising anticancer activity. It was tested on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. It has been observed to increase levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 25 | 70 |
| A549 | 30 | 65 |
Research Findings
Research has consistently highlighted the dual action of {5-[(Propylamino)methyl]furan-2-yl}methanol as both an antimicrobial and anticancer agent. Its ability to target multiple pathways makes it a candidate for further development into therapeutic agents.
A recent publication discussed the compound's potential as a lead structure for developing new drugs aimed at treating resistant bacterial infections and various cancers. The structural uniqueness provided by the propylamino group contributes to its enhanced biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
